molecular formula C8H6N2O B1194407 1H-Benzimidazole-2-carboxaldehyde CAS No. 3314-30-5

1H-Benzimidazole-2-carboxaldehyde

Cat. No.: B1194407
CAS No.: 3314-30-5
M. Wt: 146.15 g/mol
InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxaldehyde is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a formyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-2-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the design of potential inhibitors of proteins interacting with never in mitosis A-1 (Pin1) . The interaction between this compound and these proteins is crucial for its inhibitory activity, which can affect cell cycle regulation and other cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the expression of genes involved in cell cycle regulation . Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For instance, its binding to proteins such as Pin1 can inhibit their activity, resulting in altered cell cycle progression . These interactions are essential for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and altered metabolic functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound may affect the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s potential metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in different tissues can affect its therapeutic and toxic effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the cyclization of 2-aminobenzyl alcohol with formamide under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The condensation of o-phenylenediamine with formic acid in the presence of a catalyst is a widely adopted method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-2-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxaldehyde can be compared with other benzimidazole derivatives such as:

Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOSJWYZDQIMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186791
Record name 1H-Benzimidazole-2-carboxaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3314-30-5
Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-benzimidazole-2-carboxaldehyde
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Record name 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 2-Hydroxymethyl-benzimidazole (11.9 g) and MnO2 (59.5 g) in ethanol (250 mL) was vigorously stirred for 2 days. The reaction was concentrated in vacuo, hot dimethylformamide was added and the mixture was filtered through celite. After removal of the solvent in vacuo the tan solid was triturated with ethanol to afford 2-Benzimidazolecarboxaldehyde as a tan powder.
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Synthesis routes and methods II

Procedure details

In Step 1 of Scheme E, azaindole compound a is treated with the Vilsmeier reagent formed by mixing oxalyl chloride with dimethyl formamide to form azaindole aldehyde w, which in turn is reacted with Meldrum's acid in Step 2 to yield azaindole compound x. Azaindole x is then treated with Grignard reagent y in Step 3 to afford azaindole compound z. In Step 4 compound z is reacted with amine d in the presence of pyridine to give azaindole amide r, which is then reduced in Step 5 to provide aminopropyl azaindole compound s. Compound s is one of the compounds of formula I in accordance with the invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1H-benzo[d]imidazole-2-carbaldehyde in chemical synthesis?

A1: 1H-benzo[d]imidazole-2-carbaldehyde serves as a versatile building block in organic synthesis. It acts as a key starting material for synthesizing various heterocyclic compounds with potential biological activities.

  • Synthesis of α-Aminophosphonates: This compound reacts with various aromatic amines and diethyl/dimethyl phosphite in the presence of a K2CO3/Al2O3 catalyst to produce α-aminophosphonates. [] These compounds often exhibit biological activity, making them interesting targets for medicinal chemistry.
  • Formation of Schiff Base Ligands: 1H-benzo[d]imidazole-2-carbaldehyde readily undergoes condensation reactions with amines like 1-aminonaphthalen-2-ol to form Schiff base ligands. [] These ligands can coordinate with metal ions, including lanthanides like dysprosium (Dy(III)), leading to the formation of clusters with interesting magnetic properties.

Q2: Can 1H-benzo[d]imidazole-2-carbaldehyde be used to synthesize catalysts, and if so, what types of reactions can they catalyze?

A2: Yes, 1H-benzo[d]imidazole-2-carbaldehyde can be used as a precursor for synthesizing catalysts. For example, it reacts with 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp) and RuCl3 to form the complex [Ru(bpbp)(pydic)]. [] This ruthenium complex exhibits catalytic activity in the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using hydrogen peroxide (H2O2) as the oxidant. []

Q3: What is the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, a derivative of 1H-benzo[d]imidazole-2-carbaldehyde?

A3: The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined by X-ray crystallography. [] This derivative crystallizes in a monoclinic system, characterized by the space group P21/n with the following unit cell parameters:

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